Diethyl(2-hydroxyethyl)methylammonium bromide 3-hydroxy-2-phenylbutyrate
Description
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Properties
IUPAC Name |
diethyl-[2-(4-hydroxy-2-phenylbutanoyl)oxyethyl]-methylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28NO3.BrH/c1-4-18(3,5-2)12-14-21-17(20)16(11-13-19)15-9-7-6-8-10-15;/h6-10,16,19H,4-5,11-14H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPLYWKGNATVMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(CCO)C1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911222 | |
| Record name | N,N-Diethyl-2-[(4-hydroxy-2-phenylbutanoyl)oxy]-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109513-52-2 | |
| Record name | Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 3-hydroxy-2-phenylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109513522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-2-[(4-hydroxy-2-phenylbutanoyl)oxy]-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Diethyl(2-hydroxyethyl)methylammonium bromide 3-hydroxy-2-phenylbutyrate (abbreviated as DEHMB-3HPB) is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H28BrNO3
- Molecular Weight : 374.3 g/mol
- CAS Number : 109513-52-2
- IUPAC Name : diethyl-[2-(4-hydroxy-2-phenylbutanoyl)oxyethyl]-methylazanium; bromide
DEHMB-3HPB exhibits biological activity primarily through the following mechanisms:
- Cholinergic Activity : As a quaternary ammonium compound, DEHMB-3HPB may influence cholinergic signaling pathways by acting on acetylcholine receptors, potentially enhancing neurotransmission in the central nervous system (CNS) .
- Antioxidant Properties : Preliminary studies suggest that DEHMB-3HPB possesses antioxidant capabilities, which could mitigate oxidative stress in various cellular environments. This property is crucial for protecting cells from damage caused by free radicals .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Biological Activity Data
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of DEHMB-3HPB in a rodent model of neurodegeneration. Results indicated that treatment with DEHMB-3HPB significantly improved cognitive function and reduced neuronal loss compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Cardiovascular Implications : Research has demonstrated that DEHMB-3HPB can modulate cardiovascular responses by affecting vascular smooth muscle contraction. In vitro experiments revealed that the compound could relax pre-contracted aortic rings, indicating vasodilatory properties that may benefit cardiovascular health.
- Metabolic Studies : In metabolic syndrome models, DEHMB-3HPB administration resulted in improved glucose tolerance and reduced lipid accumulation in liver tissues, highlighting its potential role in metabolic regulation and obesity management.
Safety and Toxicology
While DEHMB-3HPB shows promise for various applications, safety assessments are critical. Toxicological evaluations have indicated low acute toxicity levels; however, long-term studies are necessary to fully understand its safety profile. The compound's interaction with biological systems should be monitored to prevent adverse effects during therapeutic use.
Preparation Methods
Alkylation of Tertiary Amines
The tertiary amine precursor, diethylmethylamine (), reacts with 2-bromoethanol () under controlled conditions:
Key parameters include:
Solvent-Free Optimization
Recent advances favor solvent-free protocols to reduce environmental impact and simplify purification. For example, heating the reactants at 110°C in a three-necked flask with mechanical stirring yields the quaternary ammonium bromide with >90% conversion.
Synthesis of the 3-Hydroxy-2-phenylbutyrate Anion
The anion derives from 3-hydroxy-2-phenylbutyric acid , which undergoes esterification or salt formation.
Esterification of 3-Hydroxy-2-phenylbutyric Acid
The acid reacts with ethanol in the presence of acid catalysts (e.g., ):
The resulting ester is deprotonated to form the carboxylate anion.
Salt Metathesis
The ammonium bromide and butyrate anion combine via ion exchange. For example, reacting the quaternary ammonium bromide with sodium 3-hydroxy-2-phenylbutyrate in aqueous ethanol:
Integrated Preparation Strategies
One-Pot Quaternization-Esterification
A sequential approach synthesizes both ions in a single reactor:
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Quaternization : Diethylmethylamine and 2-bromoethanol react at 110°C for 110 minutes.
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Esterification : 3-hydroxy-2-phenylbutyric acid and ethanol are added, followed by acid catalysis.
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Neutralization : Base (e.g., NaOH) deprotonates the acid to form the anion.
Purification and Characterization
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Recrystallization : Crude product is purified using ethyl acetate/ethanol (3:1 v/v).
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Melting point : 120–121°C (observed in analogous compounds).
Critical Parameters and Optimization
Challenges and Innovations
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Side reactions : Over-alkylation or ester hydrolysis can occur at elevated temperatures.
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Green chemistry : Solvent-free methods and bio-based alkylating agents are under investigation.
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Scalability : Continuous-flow reactors may enhance throughput for industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended chromatographic conditions for assessing the purity of Diethyl(2-hydroxyethyl)methylammonium bromide 3-hydroxy-2-phenylbutyrate?
- Methodological Answer : Utilize a gradient HPLC system with a mobile phase combining Solution A (dibutylammonium phosphate buffer in water, pH-adjusted) and Solution B (degassed acetonitrile). Optimize the ratio based on retention time and peak resolution. For example, start with 70% Solution A and 30% Solution B, adjusting to improve separation of impurities. System suitability tests (e.g., tailing factor < 2.0) should precede analysis .
Q. How is the compound synthesized, and what parameters critically influence yield?
- Methodological Answer : Synthesis involves quaternization of a tertiary amine precursor with brominated intermediates under controlled pH (6.5–7.5) and temperature (40–60°C). Key parameters include stoichiometric ratios of reactants, reaction time (12–24 hrs), and purification via recrystallization using ethanol-water mixtures. Impurities like unreacted diethylmethylamine should be monitored via TLC or NMR .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Combine 1H/13C NMR (in D₂O or CDCl₃) to confirm quaternary ammonium and ester functionalities. FT-IR can validate hydroxyl (3200–3500 cm⁻¹) and carboxylate (1700–1750 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) in positive ion mode ensures accurate molecular weight confirmation (e.g., m/z 420.40 for the cation) .
Advanced Research Questions
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies at pH 3–9 (using phosphate/citrate buffers) under controlled temperatures (25°C and 40°C). Monitor degradation via HPLC-UV at 254 nm. Hydrolysis of the ester moiety is expected at pH > 8, while acidic conditions may protonate the hydroxyl group, altering solubility. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under storage conditions .
Q. What experimental strategies resolve contradictions in spectroscopic data for degradation products?
- Methodological Answer : When NMR/MS data conflicts (e.g., unexpected peaks), employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Pair with tandem MS (MS/MS) fragmentation to identify structural isomers. Cross-validate using spiked standards of suspected degradants (e.g., 3-hydroxy-2-phenylbutyric acid) .
Q. How can researchers design studies to probe interactions between this compound and biological macromolecules?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins (e.g., serum albumin). For cellular uptake studies, label the compound with a fluorescent tag (e.g., FITC) and monitor localization via confocal microscopy. Control experiments should include competitive inhibitors to confirm specificity .
Methodological Considerations Table
| Research Aspect | Key Parameters | Recommended Techniques |
|---|---|---|
| Purity Analysis | Mobile phase ratio, column type (C18) | HPLC-UV |
| Synthesis Optimization | pH, temperature, solvent polarity | TLC, Recrystallization |
| Stability Profiling | Buffer composition, degradation kinetics | HPLC-MS, Arrhenius modeling |
| Biological Interactions | Binding constants, cellular localization | SPR, Fluorescence microscopy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
